

Spantide I: A Technical Guide to its Role in Pain Perception Research

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Compound of Interest

Compound Name: *Spantide I*

Cat. No.: *B1681973*

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Introduction

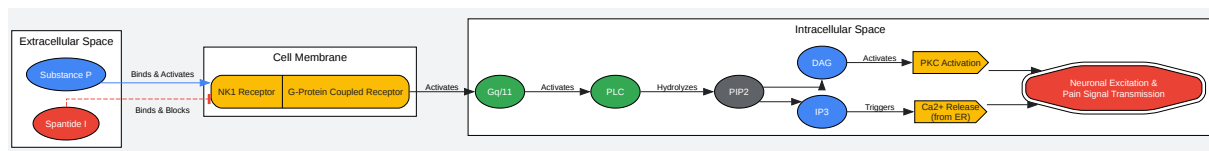
Spantide I is a competitive antagonist of the tachykinin family of neuropeptide receptors, with a particular selectivity for the neurokinin-1 (NK1) receptor.^[1] The endogenous ligand for the NK1 receptor is Substance P (SP), an eleven-amino acid neuropeptide deeply implicated in the transmission of nociceptive signals and the inflammatory response.^{[2][3][4]} This technical guide provides an in-depth analysis of **Spantide I**'s role in pain perception research, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pain research and drug development.

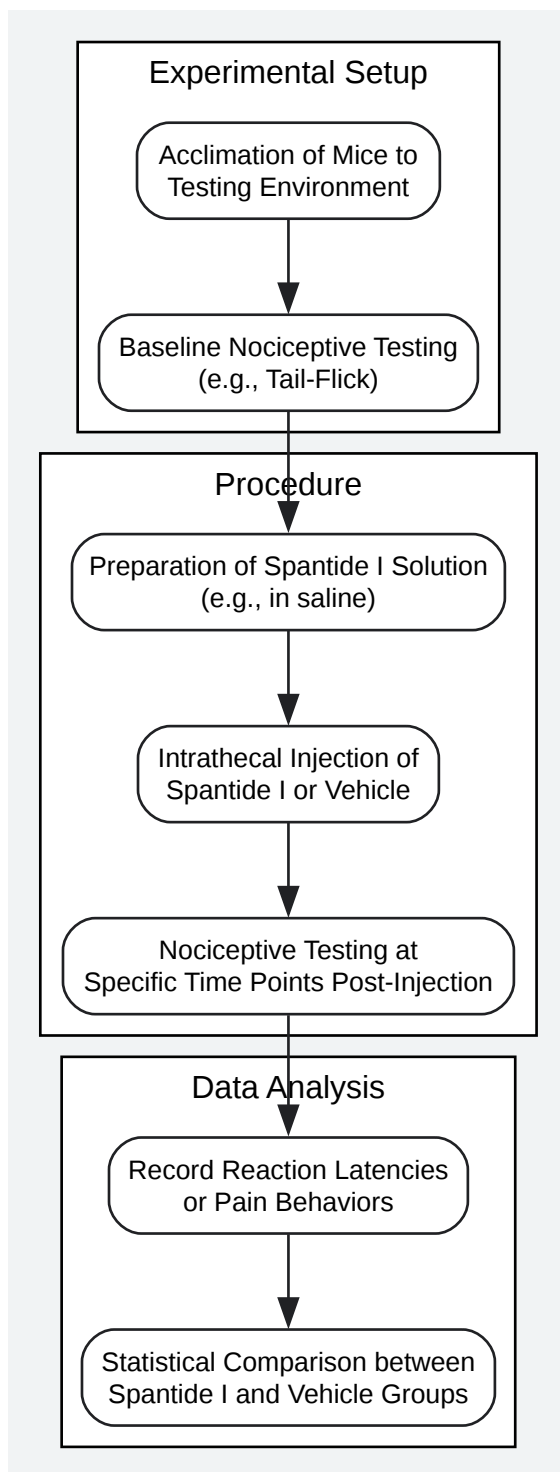
Mechanism of Action and Signaling Pathway

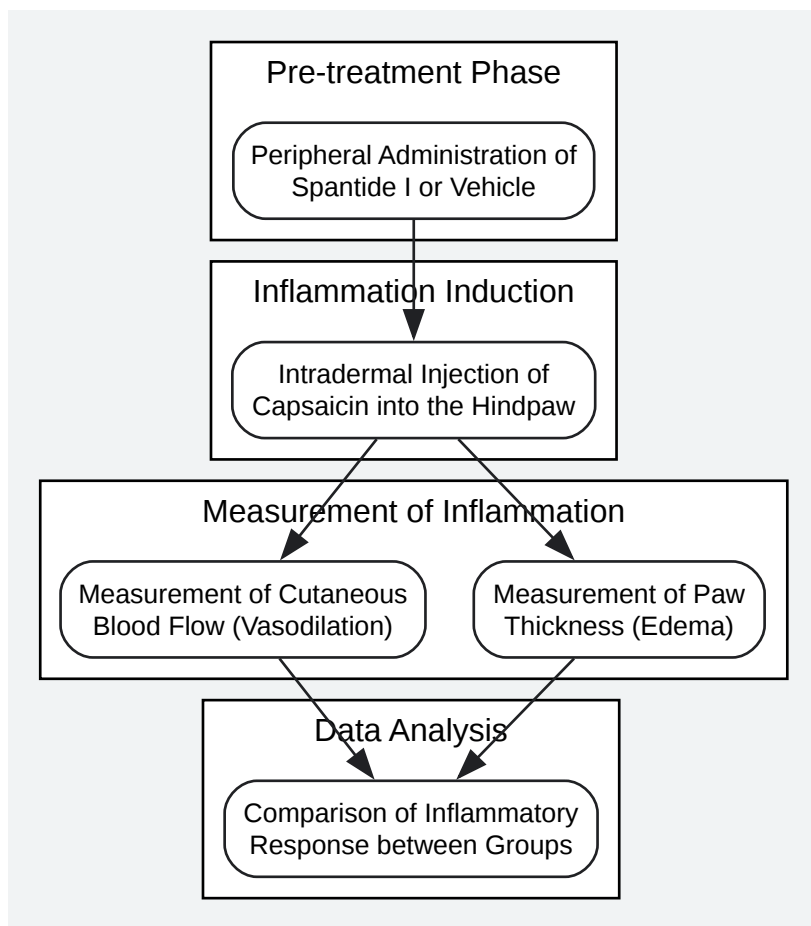
Substance P, released from the central terminals of primary afferent sensory neurons upon noxious stimulation, binds to and activates NK1 receptors located on second-order neurons in the dorsal horn of the spinal cord.^{[2][5]} This activation is a critical step in the transmission of pain signals to higher brain centers. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a cascade of intracellular signaling events.^{[1][6]} This primarily involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][6] This signaling cascade ultimately results in neuronal depolarization and enhanced transmission of the pain signal. Furthermore, SP can enhance the activity of NMDA receptors, contributing to central sensitization and chronic pain states.[4]

Spantide I exerts its effects by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting the downstream signaling cascade.[1] This antagonist action effectively dampens the transmission of nociceptive signals at the spinal level.







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